1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a 4-fluorophenylsulfonyl group attached.
Mechanism of Action
Target of Action
Similar compounds have been reported to target theFibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various biological processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
Compounds with similar structures have been shown to inhibit fgfrs . FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail upon binding to fibroblast growth factors, resulting in the activation of downstream signaling pathways .
Biochemical Pathways
Fgfr inhibitors, like this compound, can affect several downstream signaling pathways, including theRAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and survival .
Pharmacokinetics
The compound’s molecular weight is276.29 g/mol , which could influence its pharmacokinetic properties. The molecular weight can affect the compound’s absorption and distribution within the body, as well as its metabolism and excretion .
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis . They can also significantly inhibit the migration and invasion of cancer cells .
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the production .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine: The presence of a methyl group instead of a fluorine atom can lead to differences in the compound’s electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-11-3-5-12(6-4-11)19(17,18)16-9-7-10-2-1-8-15-13(10)16/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTVIEXZEWMNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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